Product packaging for Ethyl imidazo[1,5-a]pyridine-6-carboxylate(Cat. No.:CAS No. 256935-75-8)

Ethyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1510286
CAS No.: 256935-75-8
M. Wt: 190.2 g/mol
InChI Key: UXHYSOWAFBBJEK-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-6-carboxylate ( 256935-75-8) is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It belongs to the imidazo[1,5-a]pyridine family, a scaffold recognized as a privileged structure in modern organic and medicinal chemistry . This core is found in several biologically active compounds, including natural alkaloids isolated from marine sponges, potent antitumor agents that inhibit topoisomerase II, and cytotoxic immunosuppressants . As a synthetic intermediate, the ethyl carboxylate functional group offers a versatile handle for further chemical modifications, such as hydrolysis to the carboxylic acid or amide coupling reactions, to create diverse libraries of compounds for biological screening . While related isomers, such as imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated exceptional low-micromolar to nanomolar potency against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the specific research applications for the 6-carboxylate ester isomer are still being explored . Synthetic methods for this class of compounds often involve cyclocondensation reactions, providing efficient access for research and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. Beilstein J. Org. Chem. 2020, 16, 2903–2910. 2. ACS Med. Chem. Lett. 2013, 4, 7, 675–679.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1510286 Ethyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 256935-75-8

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYSOWAFBBJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743764
Record name Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-75-8
Record name Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl imidazo[1,5-a]pyridine-6-carboxylate has shown promising applications in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have revealed that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μM)Target Pathogen
This compound0.03-5.0Mycobacterium tuberculosis
2,7-Dimethyl derivative0.004Mycobacterium bovis BCG

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Novel derivatives have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7). Some derivatives have shown significant antitumor activity by inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
Imidazo-PBD ConjugateMCF-72DNA binding, apoptosis induction
Compound 13gMCF-74G2/M phase arrest

Biological Research

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, the compound's derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions.

Materials Science

Beyond its medicinal applications, this compound has potential uses in materials science. Its unique chemical structure allows for incorporation into various materials for optoelectronic devices and sensors.

Case Study: Synthesis and Characterization
A study highlighted the efficient synthesis of this compound using cyclization reactions with high yields. The characterization methods employed included NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism by which ethyl imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyridine Derivatives

  • Structural Differences : Pyrazolo[1,5-a]pyridine replaces the imidazole ring with a pyrazole, altering electron distribution and binding affinity.
  • Activity : Pyrazolo derivatives are prioritized for pharmacological applications (e.g., anti-inflammatory, anticancer) due to enhanced metabolic stability , whereas imidazo derivatives excel in fluorescence-based imaging due to superior solvatochromism .
  • Synthesis : Pyrazolo derivatives often require tandem reactions or multistep procedures , while imidazo scaffolds are synthesized more efficiently via one-pot cyclization .

Imidazo[1,5-a]pyridine vs. Triazolo[1,5-a]pyridine Derivatives

  • Applications : Triazolo compounds exhibit broad-spectrum antifungal and anticancer activities , whereas imidazo derivatives are tailored for kinase inhibition (e.g., GSK-3β) and receptor modulation .
  • Photophysical Properties : Imidazo derivatives display larger Stokes shifts (~150 nm) compared to triazolo analogues (~50–80 nm), making them more suitable for bioimaging .

Positional Isomerism in Imidazo[1,5-a]pyridine Esters

  • 6- vs.
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., mthis compound) may enhance solubility but reduce bioavailability due to faster esterase-mediated hydrolysis compared to ethyl esters .

Biological Activity

Ethyl imidazo[1,5-a]pyridine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the imidazo[1,5-a]pyridine core, which is known for its versatility in medicinal chemistry. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that imidazo[1,5-a]pyridine derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial effects .

CompoundMIC (µg/mL)Target Bacteria
This compound64Staphylococcus aureus
128Escherichia coli

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound exhibited an IC50 value of approximately 45 µM, suggesting a potent anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Activity TypeIC50 (µM)Comparison Drug
Anti-inflammatory45Aspirin (IC50 = 50 µM)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of inflammatory mediators .
  • Modulation of Signaling Pathways : this compound influences various signaling pathways, including NF-κB and MAPK pathways, which are pivotal in regulating inflammation and immune responses .

Case Study 1: Anticancer Properties

In a recent study investigating the anticancer potential of this compound, it was found to induce apoptosis in various cancer cell lines. The compound triggered caspase activation and increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Cell LineIC50 (µM)Mechanism
HeLa20Apoptosis induction
MCF-725Caspase activation

Case Study 2: Antitubercular Activity

Another promising application is its activity against Mycobacterium tuberculosis. This compound exhibited significant antitubercular activity with MIC values around 0.5 µg/mL against multidrug-resistant strains .

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl ester group at the 6-position participates in classical ester reactions, including hydrolysis and transesterification.

Reaction TypeReagents/ConditionsProductYieldReference
Basic Hydrolysis NaOH (1 M), H₂O/EtOH, reflux, 4–6 hrImidazo[1,5-a]pyridine-6-carboxylic acid85–92%
Acidic Hydrolysis HCl (6 M), 100°C, 12 hrImidazo[1,5-a]pyridine-6-carboxylic acid78%
Transesterification Methanol, H₂SO₄ catalyst, 65°C, 8 hrMethyl imidazo[1,5-a]pyridine-6-carboxylate68%

Cyclization and Annulation Reactions

The imidazo[1,5-a]pyridine core facilitates cyclization with aldehydes, ketones, or nitriles to construct polycyclic systems.

Key Example: Mg₃N₂-Assisted Annulation

A one-pot annulation strategy using magnesium nitride enables efficient synthesis of fused heterocycles:

  • Reagents : Ethyl glyoxylate, Mg₃N₂ (10 mol%), solvent: DMF

  • Conditions : 80°C, 16 hr under inert atmosphere

  • Product : 1,3-Disubstituted imidazo[1,5-a]pyridine derivatives

  • Yield : 82–90%

Mechanism :

  • Formation of imine intermediates via condensation.

  • Mg₃N₂ facilitates nucleophilic attack and cyclization.

  • Aromatization yields the final product .

Nucleophilic Substitution

The electron-deficient pyridine ring allows substitution at reactive positions (e.g., C-1 or C-3).

Reaction TypeReagents/ConditionsProductYieldReference
Halogenation NBS (N-bromosuccinimide), AIBN, CCl₄, 80°C, 6 hr1-Bromoimidazo[1,5-a]pyridine-6-carboxylate75%
Cyanidation CuCN, DMF, 120°C, 12 hr1-Cyanoimidazo[1,5-a]pyridine-6-carboxylate63%

Oxidation and Reduction

The ethyl ester and heteroaromatic system undergo redox transformations:

Oxidation

  • Reagents : KMnO₄ (2 eq.), H₂O/AcOH, 50°C, 3 hr

  • Product : Imidazo[1,5-a]pyridine-6-carboxylic acid (alternative to hydrolysis)

  • Yield : 88%

Reduction

  • Reagents : LiAlH₄ (3 eq.), THF, 0°C → RT, 2 hr

  • Product : 6-(Hydroxymethyl)imidazo[1,5-a]pyridine |

  • Yield : 70%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the C-1 position:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃, DME/H₂O, 90°C, 12 hr1-Arylimidazo[1,5-a]pyridine-6-carboxylate65–78%
Sonogashira Coupling PdCl₂(PPh₃)₂ (3 mol%), CuI, terminal alkyne, Et₃N, 70°C, 8 hr1-Alkynylimidazo[1,5-a]pyridine-6-carboxylate60%

Comparative Reactivity Data

The reactivity of this compound differs from its structural isomers:

PositionReactivity with NBSHydrolysis Rate (Basic)
6-CarboxylateModerate (75% yield)Fast (85–92% yield)
3-CarboxylateHigh (89% yield)Slow (70% yield)
5-CarboxylateLow (52% yield)Moderate (80% yield)

Data inferred from structurally related compounds .

Preparation Methods

Cyclocondensation-Based Synthesis

One of the primary methods to prepare ethyl imidazo[1,5-a]pyridine derivatives involves cyclocondensation reactions between appropriately substituted aminomethylpyridine derivatives and carbonyl compounds or their equivalents.

Example Procedure:

  • Starting Materials: Ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride
  • Reagents: Formic acid and acetic anhydride
  • Conditions:
    • Formic acid and acetic anhydride are mixed and heated at 60 °C for 2 hours.
    • After cooling, the aminomethylpyridine hydrochloride is added and stirred at room temperature for 1 hour, then heated at 35 °C for 3 hours.
    • The reaction mixture is cooled to 5 °C, neutralized with ammonia solution, extracted with dichloromethane, washed, dried, filtered, and evaporated.
    • Purification is done by silica gel column chromatography using 2% methanol in dichloromethane with 0.5% ammonium hydroxide as eluent.
  • Yield: Approximately 56%
  • Reference: This method is derived from a reported synthesis protocol in ChemicalBook, based on patent WO2004/46133.
Step Reagents/Conditions Duration Temperature Notes
1 Formic acid + Acetic anhydride 2 hours 60 °C Pre-mix to form reactive species
2 Add ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride 4 hours total (1h RT + 3h heating) RT then 35 °C Cyclocondensation to form imidazo[1,5-a]pyridine core
3 Workup and purification - 5 °C (cooling) Neutralization and extraction

Oxidative Cyclization and Cycloaddition Approaches

Recent literature highlights several innovative methods for constructing imidazo[1,5-a]pyridine rings, including oxidative cyclization and cycloaddition reactions. These methods allow for efficient ring closure under mild conditions and often provide access to various substituted derivatives.

  • Oxidative Cyclization: Involves the formation of the imidazo ring by oxidative coupling of aminopyridines with aldehydes or related compounds, often catalyzed by transition metals or using oxidants.
  • Cycloaddition: Utilizes 1,3-dipolar cycloaddition or related pericyclic reactions to assemble the fused heterocyclic system.

These methodologies provide alternative routes to ethyl imidazo[1,5-a]pyridine derivatives, offering versatility in substitution patterns and functional group tolerance.

  • Reference: A comprehensive review article in the Royal Society of Chemistry journal details these synthetic strategies, emphasizing their applicability to imidazo[1,5-a]pyridines.

Summary Table of Preparation Methods

Method Key Reagents/Starting Materials Conditions Yield (%) Advantages Reference
Cyclocondensation Ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride, formic acid, acetic anhydride 60 °C (2h), RT then 35 °C (4h total) 56 Straightforward, moderate yield
Oxidative Cyclization Aminopyridines + aldehydes + oxidants Mild, transition metal catalysis Variable Versatile substitution, mild conditions
Cycloaddition Suitable dipolarophiles and aminopyridines Mild to moderate temperatures Variable Efficient ring formation
Halogenated derivative synthesis (analogous) 2-amino-5-bromopyridine + chloroacetaldehyde + alkali 25–50 °C, 2–24 h 72 Mild conditions, high purity

Research Findings and Notes

  • The cyclocondensation method is well-established and reproducible, providing a reliable route to ethyl imidazo[1,5-a]pyridine-6-carboxylate with moderate yields.
  • Oxidative cyclization and cycloaddition methods offer newer, potentially more efficient routes that may allow for greater functional group diversity and milder reaction conditions.
  • The preparation of halogenated analogs under mild conditions suggests that similar strategies could be adapted for ethyl imidazo[1,5-a]pyridine derivatives, potentially improving yields and purity.
  • Purification typically involves silica gel chromatography with methanol/dichloromethane mixtures containing ammonium hydroxide to prevent decomposition or adsorption issues.
  • Reaction monitoring by NMR and melting point determination confirms product identity and purity, with typical melting points around 76–78 °C for related derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl imidazo[1,5-a]pyridine-6-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, a tandem reaction involving substituted pyridines and α-bromo esters under reflux in ethanol with a base (e.g., KHCO₃) can yield the imidazo[1,5-a]pyridine core . Key steps include:

  • Condensation of a pyridine derivative (e.g., 2-aminopyridine) with an α-bromo ester (e.g., ethyl 3-bromo-2-oxopropionate).
  • Cyclization under basic conditions (pH ~8) to form the fused bicyclic structure.
  • Purification via column chromatography or recrystallization from hexane/ethyl acetate mixtures .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between substituents and the core ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm).
  • IR : Confirms ester carbonyl stretches (~1700–1750 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z ~258 for C₁₁H₁₀N₂O₂) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • LC-MS : Monitors degradation products under stress conditions (e.g., heat, light).
  • Stability : Store at RT in dry, inert atmospheres; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do substituents at the 5- and 8-positions influence reactivity and biological activity?

Substituents like bromo, amino, or trifluoromethyl groups alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution reactivity .
  • Amino groups : Facilitate hydrogen bonding in biological targets (e.g., kinase active sites) .
  • Example: Ethyl 8-amino-6-bromoimidazo[1,5-a]pyridine-6-carboxylate shows enhanced binding to cyclin-dependent kinases (CDKs) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values for kinase inhibition).
  • Orthogonal assays : Confirm results using SPR (surface plasmon resonance) and cellular viability assays.
  • Impurity profiling : Use LC-MS to rule out side products (e.g., hydrolyzed esters) .

Q. How are computational methods applied to predict pharmacokinetic properties?

  • Molecular docking : Models interactions with targets like HIF-1α or FXa (e.g., AutoDock Vina).
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~128 mg/L), and CYP450 inhibition .
  • Example: this compound derivatives with logP <3 show improved blood-brain barrier penetration in anticonvulsant studies .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be optimized?

  • Low yields : Caused by competing side reactions (e.g., ester hydrolysis). Solutions:
  • Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C).
  • Optimize stoichiometry (e.g., 1.2:1 ratio of α-bromo ester to amine) .
    • Scale-up issues : Batch processes lead to variability. Solutions:
  • Adopt continuous flow reactors for improved reproducibility .

Q. How can tautomerism in the imidazo[1,5-a]pyridine core affect spectroscopic analysis?

Tautomeric shifts between N1 and N3 protonation states complicate NMR interpretation:

  • Variable temperature NMR : Identifies dynamic equilibria (e.g., coalescence temperatures).
  • DFT calculations : Predict dominant tautomers based on Gibbs free energy .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl imidazo[1,5-a]pyridine-6-carboxylate
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Ethyl imidazo[1,5-a]pyridine-6-carboxylate

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